1-(Dimethoxymethyl)-2-methylbenzene

CAS No.: 58378-32-8

Cat. No.: VC4112285

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58378-32-8 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 1-(dimethoxymethyl)-2-methylbenzene |

| Standard InChI | InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 |

| Standard InChI Key | DRYPLHYCMMUGTN-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(OC)OC |

| Canonical SMILES | CC1=CC=CC=C1C(OC)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

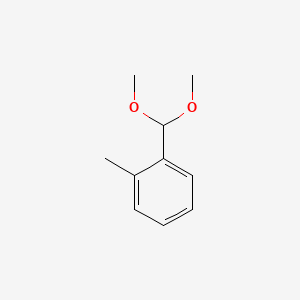

1-(Dimethoxymethyl)-2-methylbenzene consists of a benzene core with two substituents:

-

A dimethoxymethyl group (–CH(OCH₃)₂) at the 1-position, providing steric bulk and electronic modulation.

-

A methyl group (–CH₃) at the 2-position, enhancing the compound’s lipophilicity .

The ortho arrangement of these groups creates a sterically congested environment, influencing reaction pathways such as 1,4-eliminations .

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Exact Mass | 166.0994 g/mol | |

| Polar Surface Area (PSA) | 18.46 Ų | |

| LogP (Partition Coefficient) | 2.29 |

While experimental data for boiling and melting points remain unreported, the structurally similar para isomer 1-(dimethoxymethyl)-4-methylbenzene (CAS 3395-83-3) exhibits a boiling point of 87°C at 10 Torr , suggesting comparable volatility for the ortho derivative.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves acid-catalyzed acetalization of ο-tolualdehyde with methanol:

-

Reaction Mechanism:

-

Optimized Conditions:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Catalyst: Heterogeneous solid acids (e.g., Amberlyst-15) for easy separation .

-

Purification: Distillation under reduced pressure (10–20 Torr) isolates the product .

Reactivity and Chemical Transformations

Oxidation Reactions

Exposure to strong oxidants like KMnO₄ or CrO₃ regenerates the parent aldehyde (ο-tolualdehyde) or forms ο-toluic acid:

Base-Induced Eliminations

Lithium dialkylamides (e.g., LiN(i-Pr)₂) promote 1,4-elimination, generating α-methoxy-ο-xylylene intermediates :

This reaction is critical in synthesizing strained aromatic systems for materials science.

Nucleophilic Substitutions

The dimethoxymethyl group undergoes substitution with amines or thiols under acidic conditions:

Applications in Organic Chemistry

Protecting Group for Aldehydes

The dimethoxymethyl moiety shields aldehydes during multi-step syntheses, as demonstrated in the preparation of ketones :

Precursor to Reactive Intermediates

The compound’s elimination to α-methoxy-ο-xylylenes enables cycloadditions for constructing polycyclic aromatics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume